molecular formula C15H16O9 B13805706 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside

5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside

Cat. No.: B13805706
M. Wt: 340.28 g/mol
InChI Key: PMKPSPVMSCXFLK-TVKJYDDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside: is a natural product that can be isolated from the roots of Morus nigra . It belongs to the class of compounds known as coumarins, which are characterized by their benzopyrone structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside typically involves the glycosylation of 5,7-dihydroxycoumarin with a suitable glucosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources such as the roots of Morus nigra. The process includes steps like solvent extraction, chromatography, and crystallization to obtain the pure compound. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin structure can be reduced to form dihydrocoumarins.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antioxidant and enzyme inhibitory activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Signal Transduction: It may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diosmetin-7-O-beta-D-glucopyranoside: Another glucosylated coumarin with different biological activities.

Uniqueness

5,7-Dihydroxycoumarin 7-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant makes it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)22-6-3-8(17)7-1-2-11(18)23-9(7)4-6/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1

InChI Key

PMKPSPVMSCXFLK-TVKJYDDYSA-N

Isomeric SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.